![molecular formula C26H23N3O3S B4920264 2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 5373-40-0](/img/structure/B4920264.png)
2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a diphenylmethyl group, and a sulfanyl-acetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via Friedel-Crafts alkylation or related reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is added using thiolation reactions, often involving thiols or disulfides.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of inhibitors for specific enzymes.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific pathways. Its structural features make it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in these interactions, forming covalent bonds or reversible interactions with the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- **2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups. The presence of the diphenylmethyl group, the sulfanyl group, and the acetamide moiety provides a distinct set of chemical properties that can be exploited in various applications. This compound’s ability to undergo diverse chemical reactions and its potential biological activity make it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(5-benzhydryl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-12-14-20(15-13-17)27-21(30)16-33-26-28-24(31)23(25(32)29-26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,27,30)(H2,28,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGZNKYMOJKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385787 |
Source
|
Record name | AC1MDWCK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-40-0 |
Source
|
Record name | AC1MDWCK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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